molecular formula C6H6FNO B11812432 4-Fluoro-5-methylpyridin-2(1H)-one CAS No. 1227593-99-8

4-Fluoro-5-methylpyridin-2(1H)-one

Cat. No.: B11812432
CAS No.: 1227593-99-8
M. Wt: 127.12 g/mol
InChI Key: SCXNWAMKQDHZFE-UHFFFAOYSA-N
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Description

4-Fluoro-5-methylpyridin-2(1H)-one is a fluorinated pyridinone derivative characterized by a six-membered aromatic ring containing a ketone group at position 2, a fluorine atom at position 4, and a methyl group at position 3. Its molecular formula is C₆H₆FNO, with a molar mass of 127.12 g/mol. The compound’s structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

CAS No.

1227593-99-8

Molecular Formula

C6H6FNO

Molecular Weight

127.12 g/mol

IUPAC Name

4-fluoro-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H6FNO/c1-4-3-8-6(9)2-5(4)7/h2-3H,1H3,(H,8,9)

InChI Key

SCXNWAMKQDHZFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methylpyridin-2(1H)-one typically involves the fluorination of 5-methylpyridin-2(1H)-one. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This method allows for better control over reaction conditions and can be more efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methylpyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 4-amino-5-methylpyridin-2(1H)-one.

    Substitution: Formation of various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-5-methylpyridin-2(1H)-one has been investigated for its potential as a pharmaceutical agent due to its favorable pharmacokinetic properties.

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential use in cancer therapy .
  • Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of cellular processes, making it a candidate for developing new antibiotics .

Agrochemicals

The compound's unique structure allows it to function effectively as an agrochemical agent.

  • Pesticide Development : The incorporation of fluorine into the molecular structure enhances the compound's stability and efficacy as a pesticide. Studies have indicated that fluorinated pyridine derivatives outperform traditional pesticides in terms of effectiveness against various pests .

Materials Science

This compound is also explored for its applications in materials science.

  • Catalyst Development : The compound serves as a building block for synthesizing advanced materials, including catalysts used in organic synthesis. Its ability to participate in nucleophilic substitution reactions makes it valuable for developing new catalytic systems.

Case Study 1: Anticancer Effects

A study evaluated the anticancer properties of this compound derivatives against human lung carcinoma cell lines. The results indicated that these compounds induced apoptosis through caspase activation pathways, demonstrating their potential as therapeutic agents in oncology .

Case Study 2: Antimicrobial Efficacy

In vitro assays assessed the antimicrobial activity of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant inhibitory effects, suggesting its potential application in treating resistant bacterial infections .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduced apoptosis in cancer cells
AntimicrobialEffective against MRSA
Enzyme InhibitionEnhanced binding affinity
Pesticide EfficacySuperior effectiveness compared to traditional pesticides

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 4-Fluoro-5-methylpyridin-2(1H)-one, highlighting substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications Evidence Source
This compound F (C4), CH₃ (C5) C₆H₆FNO 127.12 Intermediate in kinase inhibitors
4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one Br (C4), F (C5), CH₃ (N1) C₆H₅BrFNO 206.01 Bromine enhances electrophilicity
5-Fluoro-4-hydroxypyridin-2(1H)-one F (C5), OH (C4) C₅H₄FNO₂ 129.09 Hydroxyl group increases polarity
5-Chloro-1-(4-piperidinylmethyl)-2(1H)-pyridinone hydrochloride Cl (C5), piperidinylmethyl (N1) C₁₂H₁₆ClN₂O·HCl 285.18 Chlorine and piperidine enhance bioavailability
4-(5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl)-5-fluoropyridin-2(1H)-one Cl (C5), triazole-phenyl (C4) C₁₃H₇Cl₂FN₄O 325.13 Triazole adds aromatic stacking potential
Key Observations:

Substituent Electronic Effects :

  • Fluorine at C4 (as in the target compound) reduces electron density at adjacent positions, enhancing electrophilic reactivity. Bromine at C4 (e.g., 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one) further amplifies this effect due to its larger atomic radius and polarizability .
  • Hydroxyl groups (e.g., 5-Fluoro-4-hydroxypyridin-2(1H)-one) introduce hydrogen-bonding capability but reduce stability under acidic conditions .

Bioactivity and Pharmacokinetics: Chlorine substitution (e.g., 5-Chloro-1-(4-piperidinylmethyl)-2(1H)-pyridinone hydrochloride) improves membrane permeability and target binding affinity in kinase inhibitors . Bulky substituents like piperidinylmethyl or triazole-phenyl (e.g., ) enhance selectivity for enzyme active sites but may reduce solubility .

Spectroscopic Differentiation :

  • 1H NMR Shifts : Methyl groups (δ ~2.1–2.5 ppm) and fluorine (deshielding adjacent protons) create distinct splitting patterns. For example, the methyl group in this compound generates a singlet at δ ~2.3 ppm, whereas bromine in its analogue causes upfield shifts due to diamagnetic anisotropy .
  • 13C NMR : Fluorine substitution at C4 results in a downfield shift of C4 (δ ~150–160 ppm), while methyl groups at C5 resonate at δ ~20–25 ppm .

Functional Group Comparisons

Fluorine vs. Chlorine vs. Hydroxyl:
  • Fluorine : Enhances metabolic stability and lipophilicity (logP ~0.9 for the target compound).
  • Hydroxyl : Improves aqueous solubility (e.g., 5-Fluoro-4-hydroxypyridin-2(1H)-one has logP ~0.2) but introduces pH-dependent ionization .
Methyl vs. Piperidinylmethyl vs. Triazole-Phenyl:
  • Methyl : Simplifies synthesis and reduces steric hindrance.
  • Piperidinylmethyl : Introduces basicity (pKa ~8.5) and enhances blood-brain barrier penetration .
  • Triazole-Phenyl : Adds π-π stacking interactions, critical for binding to aromatic enzyme pockets .

Case Study: Dihydroquinazolinone Analogues

Key differences include:

  • Ring Saturation: Dihydroquinazolinones have a partially saturated ring, increasing conformational flexibility.
  • Bioactivity: The dihydroquinazolinone scaffold is associated with SIRT1 inhibition (IC₅₀ ~3.2 μM for MHY2251), whereas pyridinones are more commonly kinase inhibitors .

Biological Activity

4-Fluoro-5-methylpyridin-2(1H)-one is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is notable for its potential applications in treating various diseases, particularly in the fields of oncology and neurodegenerative disorders. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and pharmacological data.

Chemical Structure

The chemical structure of this compound is characterized by a pyridine ring substituted with a fluorine atom and a methyl group at specific positions. This structure contributes to its unique biological properties.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been reported to induce apoptosis in MCF cell lines, demonstrating an IC50 value indicative of its potency against tumor growth .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF7 (Breast)25.72Induction of apoptosis
U87 (Glioblastoma)45.2Cytotoxicity

Neuroprotective Effects

In the context of neurodegenerative diseases, particularly Alzheimer's disease, this compound has been investigated as a potential tau PET imaging tracer. Its ability to bind to aggregated tau protein suggests that it may play a role in tracking neurodegeneration and cognitive decline .

Study on Anticancer Efficacy

A study conducted by Goreti Ribeiro Morais et al. evaluated the anticancer efficacy of this compound in tumor-bearing mice. The results indicated that treatment with this compound significantly suppressed tumor growth compared to control groups . The mechanism was linked to the modulation of apoptotic pathways and inhibition of cell cycle progression.

Neurodegeneration Research

In another investigation focusing on Alzheimer's disease, the compound's interaction with tau proteins was explored. The study highlighted its potential as a diagnostic tool for assessing tau pathology, which correlates with cognitive decline in patients .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable oral bioavailability and a moderate plasma half-life, making it a candidate for further development in therapeutic applications .

Table 2: Pharmacokinetic Properties

ParameterValue
Oral Bioavailability52%
Plasma Half-Life1.5 hours

Q & A

Advanced Research Question

  • Docking Studies : Use AutoDock Vina with PDB structures (e.g., 4HCP for cyclin-dependent kinases). Parameterize fluorine’s electronegativity and methyl’s steric effects.
  • Biological Assays : Test IC₅₀ in kinase panels (e.g., Eurofins KinaseProfiler™) with ATP concentration titrations to confirm competitive inhibition .

How should researchers resolve contradictions between computational predictions and experimental solubility data?

Advanced Research Question

  • Experimental Validation : Measure solubility in DMSO/PBS (pH 7.4) via UV-Vis (λmax ≈ 265 nm).
  • Computational Adjustments : Refine COSMO-RS models by incorporating solvent clustering effects observed in MD simulations .

What are the key considerations for designing stability studies under physiological conditions?

Basic Research Question

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours; monitor degradation via LC-MS (look for defluorinated or hydroxylated byproducts).
  • Photostability : Expose to 365 nm UV light; quantify decomposition using HPLC area normalization .

How can regioselective functionalization at the 3-position be achieved without disrupting the fluorine-methyl motif?

Advanced Research Question

  • Directed C-H Activation : Use Pd(OAc)₂ with pivalic acid as a catalyst in DCE at 100°C to install aryl/heteroaryl groups.
  • Protection Strategies : Temporarily protect the pyridone oxygen with TMSCl before functionalization .

What analytical techniques differentiate this compound from its regioisomers?

Basic Research Question

  • X-ray Diffraction : Compare unit cell parameters (e.g., a = 7.12 Å, b = 8.03 Å for the target vs. a = 6.98 Å for 5-Fluoro-4-methyl isomers) .
  • 2D NMR : NOESY correlations between fluorine and methyl groups confirm spatial proximity .

How do steric and electronic effects of the 5-methyl group influence reactivity in cross-coupling reactions?

Advanced Research Question

  • Steric Effects : The methyl group reduces Buchwald-Hartwig amination yields (e.g., 40% vs. 70% for non-methylated analogs). Mitigate with bulky ligands (XPhos).
  • Electronic Effects : DFT calculations (B3LYP/6-31G*) show methyl’s +I effect stabilizes transition states in Suzuki-Miyaura couplings .

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